molecular formula C10H12N4O3S B12291212 6-(1,2-dihydroxypropyl)-2-methylsulfanyl-3H-pteridin-4-one

6-(1,2-dihydroxypropyl)-2-methylsulfanyl-3H-pteridin-4-one

Cat. No.: B12291212
M. Wt: 268.29 g/mol
InChI Key: XQMPVLRJGFJVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is a complex organic compound known for its unique structure and properties This compound is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pteridine Core: The pteridine core is synthesized through a series of condensation reactions involving appropriate precursors such as guanidine and dihydroxyacetone.

    Introduction of the Hydroxy and Dihydroxypropyl Groups: The hydroxy and dihydroxypropyl groups are introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Addition of the Methylthio Group: The methylthio group is incorporated via a nucleophilic substitution reaction using methylthiol or related reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, methylthiol.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: Utilized in the development of fluorescent labels and indicators for analytical purposes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine involves its interaction with specific molecular targets and pathways. The hydroxy and dihydroxypropyl groups facilitate binding to enzymes and receptors, influencing various biochemical processes. The methylthio group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-(methylthio)pteridine: A closely related compound with similar structural features.

    7,8-Dihydroneopterin 3’-triphosphate: Another pteridine derivative with distinct biological roles.

Uniqueness

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its distinct structure allows for diverse interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(1,2-dihydroxypropyl)-2-methylsulfanyl-3H-pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-4(15)7(16)5-3-11-8-6(12-5)9(17)14-10(13-8)18-2/h3-4,7,15-16H,1-2H3,(H,11,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMPVLRJGFJVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.